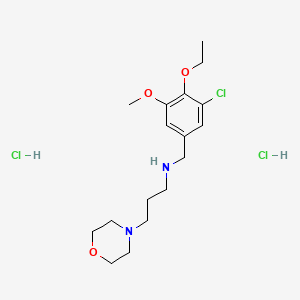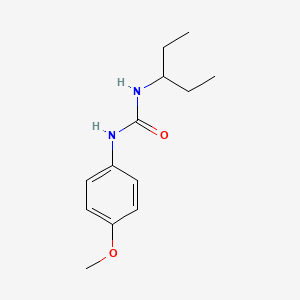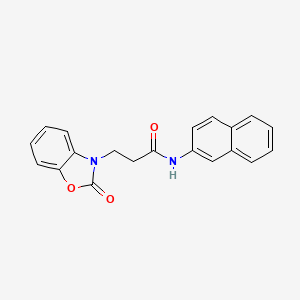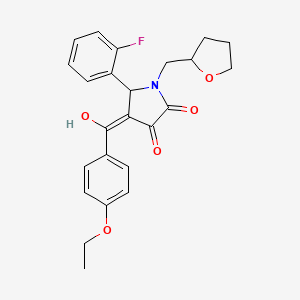![molecular formula C15H21NO4 B5289479 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFB is a synthetic compound that has been developed through a specific synthesis method, and it has been found to have a unique mechanism of action that can be used to study various biochemical and physiological effects. In
作用机制
The mechanism of action of 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves the inhibition of the enzyme MAO-B. MAO-B is responsible for the breakdown of dopamine in the brain, and the inhibition of this enzyme leads to an increase in dopamine levels. This increase in dopamine levels can lead to various physiological and behavioral effects, which can be studied using this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAO-B. This compound has been found to increase dopamine levels in the brain, which can lead to various effects such as improved mood, increased energy, and improved cognitive function. This compound has also been found to have potential applications in the treatment of Parkinson's disease, as the increase in dopamine levels can alleviate some of the symptoms of the disease.
实验室实验的优点和局限性
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several advantages for lab experiments, including its high potency as an MAO-B inhibitor and its ability to increase dopamine levels in the brain. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research on 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, including the development of more efficient synthesis methods, the study of its effects on other neurotransmitters in addition to dopamine, and its potential applications in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for lab experiments and its potential toxicity. Overall, this compound has significant potential for scientific research, and further study is needed to fully understand its applications and potential benefits.
合成方法
The synthesis of 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves a series of chemical reactions that start with the reaction between 3,4-dimethoxybenzaldehyde and 2-aminoethanol to form 3,4-dimethoxy-N-(2-hydroxyethyl)benzamide. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid to form the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of pure product, and it has been found to be a reliable method for the production of this compound.
科学研究应用
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been used in various scientific research studies due to its unique mechanism of action. This compound has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. This inhibition of MAO-B leads to an increase in dopamine levels, which can be used to study the effects of dopamine on various physiological and behavioral processes. This compound has also been found to have potential applications in the treatment of Parkinson's disease, as the inhibition of MAO-B can lead to an increase in dopamine levels in the brain, which can alleviate some of the symptoms of Parkinson's disease.
属性
IUPAC Name |
3,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(12-5-4-8-20-12)16-15(17)11-6-7-13(18-2)14(9-11)19-3/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMIMFPNMQCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl]imidoformate](/img/structure/B5289403.png)
![N-[1,1-bis(hydroxymethyl)propyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5289405.png)
![3-methyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5289417.png)
![3-{2-[allyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5289422.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5289429.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5289442.png)


![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![3'-fluoro-4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5289470.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
![1-[(4-ethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5289500.png)
